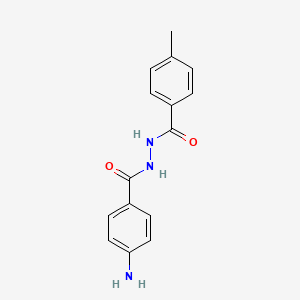

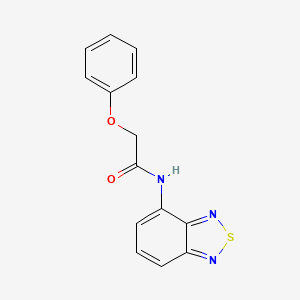

![molecular formula C17H25NO3 B5508974 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide

Overview

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has an average mass of 223.268 Da and a monoisotopic mass of 223.120850 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” consists of a central carbon atom bonded to a nitrogen atom and an oxygen atom . The nitrogen atom is further bonded to two carbon atoms, forming a chain. One of these carbon atoms is bonded to a phenyl ring with two methoxy groups attached at the 3rd and 4th positions .Scientific Research Applications

Alzheimer’s Disease Treatment

The compound has been identified for its potential in the preparation of medications aimed at resisting Alzheimer’s disease . It exhibits the ability to bind with alpha7 nicotinic acetylcholine receptors (alpha7nAChR), which is the same binding site as that of bungarotoxin . This interaction suggests that the compound can reduce the toxic effects of beta-amyloid on nerve cells, thereby offering a neuroprotective effect. Additionally, it has shown promise in improving the learning and memory abilities of experimental animals, indicating its potential as a treatment for dementia induced by beta-amyloid .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted through experimental research. It has demonstrated significant anti-inflammatory activity, which could be beneficial in the development of treatments for various inflammatory conditions .

Food Flavoring Safety Evaluation

In the context of food safety, the compound has been evaluated as part of a group of aliphatic amines and amides. The focus here is on assessing intake estimations, toxicity data, and specifically genotoxicity data to ensure the safety of such compounds when used as flavoring agents .

Cancer Research

The structural analogs of “Maybridge4_003253” have been explored for their role as NF-κB inhibitors, which are significant in anticancer drug research. These inhibitors could be useful in the development of new therapeutic agents for treating cancer .

Metabolic and Immunological Diseases

Related compounds have also been identified as important agents in the treatment of metabolic and immunological diseases. Their application in this field stems from their role as retinoid nuclear modulators .

Neuroinflammation and Brain Disorders

Compounds structurally similar to “Maybridge4_003253” have been studied for their impact on lipopolysaccharide (LPS)-induced inflammatory mediators. These studies suggest potential benefits for various brain disorders where neuroinflammation and microglial activation play a crucial role in the pathogenesis .

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDJCJXWDGCBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)